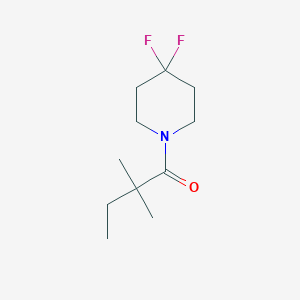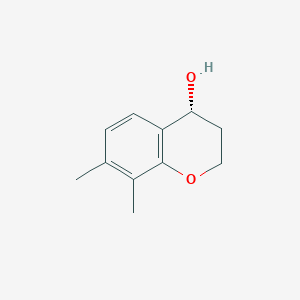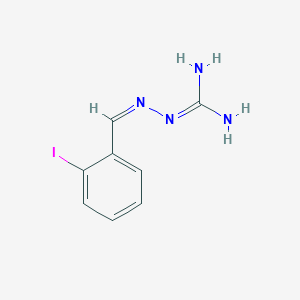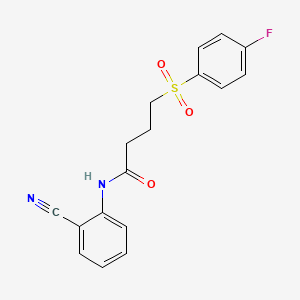
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one, commonly known as 4F-MDMB-BICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. 4F-MDMB-BICA has gained popularity among researchers due to its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
作用機序
4F-MDMB-BICA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function. By activating these receptors, 4F-MDMB-BICA can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-MDMB-BICA are diverse and complex, and depend on a variety of factors such as dose, route of administration, and individual variability. Some of the most commonly reported effects include analgesia, sedation, euphoria, and altered sensory perception. 4F-MDMB-BICA has also been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic implications for a variety of conditions.
実験室実験の利点と制限
One of the main advantages of 4F-MDMB-BICA as a research tool is its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its high potency also poses a risk for potential toxicity and adverse effects, which must be carefully monitored and controlled. Additionally, the synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.
将来の方向性
There are several potential future directions for research on 4F-MDMB-BICA and its applications in medicine and science. One area of interest is the development of novel cannabinoid-based therapies for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 4F-MDMB-BICA, which may provide insights into its safety and efficacy as a therapeutic agent. Finally, further research is needed to better understand the mechanisms underlying the effects of 4F-MDMB-BICA on the endocannabinoid system and its role in various physiological processes.
合成法
The synthesis of 4F-MDMB-BICA involves several steps, including the reaction of 4,4-difluoropiperidine with 2,2-dimethyl-1,3-propanediol and subsequent oxidation and amidation reactions. The final product is obtained as a white powder, which can be further purified using various chromatographic techniques. The synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, and should only be performed by trained professionals in a controlled laboratory setting.
科学的研究の応用
4F-MDMB-BICA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and chronic pain. It has also been investigated for its potential as an anti-inflammatory agent and as a tool for studying the endocannabinoid system and its role in various physiological processes.
特性
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-4-10(2,3)9(15)14-7-5-11(12,13)6-8-14/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJMWPZYCAQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)
![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)


![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
